![molecular formula C26H26ClN3O3 B238192 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as CPCA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of several protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3). CPCA has a unique chemical structure that makes it an attractive candidate for drug development and research.
Mecanismo De Acción
CPCA acts as a competitive inhibitor of protein kinases by binding to the ATP-binding pocket of the kinase domain. It prevents the phosphorylation of target proteins by blocking the transfer of phosphate groups from ATP to the target protein. CPCA has been shown to have a high affinity for 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and GSK3, making it a potent inhibitor of these kinases.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells. CPCA has also been shown to regulate glucose metabolism and insulin signaling in animal models. In addition, CPCA has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high affinity for its target proteins, making it a potent inhibitor. However, CPCA also has some limitations. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on CPCA. One area of interest is the development of new cancer therapies based on the inhibition of 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and other protein kinases. CPCA and other kinase inhibitors may also have potential for the treatment of inflammatory diseases and metabolic disorders. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of CPCA and to optimize its use in experimental settings.
Métodos De Síntesis
The synthesis of CPCA involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-(4-methylbenzoyl)-1-piperazinecarboxylic acid, which is then coupled with 4-chloro-2-nitrophenol to form 4-(4-methylbenzoyl)-1-(4-chloro-2-nitrophenoxy)piperazine. The intermediate compound is then coupled with 2-chloro-N-(4-(4-(dimethylamino)phenyl)phenyl)acetamide to form the final product, CPCA.
Aplicaciones Científicas De Investigación
CPCA has been used extensively in scientific research as a tool to study the function of protein kinases. It has been shown to inhibit 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, GSK3, and other kinases involved in cell cycle regulation and signaling pathways. CPCA has been used to study the role of 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in cancer cell proliferation and the development of new cancer therapies. It has also been used to study the role of GSK3 in the regulation of insulin signaling and glucose metabolism.
Propiedades
Nombre del producto |
2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
Fórmula molecular |
C26H26ClN3O3 |
Peso molecular |
464 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H26ClN3O3/c1-19-6-8-20(9-7-19)26(32)30-16-14-29(15-17-30)22-12-10-21(11-13-22)28-25(31)18-33-24-5-3-2-4-23(24)27/h2-13H,14-18H2,1H3,(H,28,31) |
Clave InChI |
GOKJEFBYSJADTN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




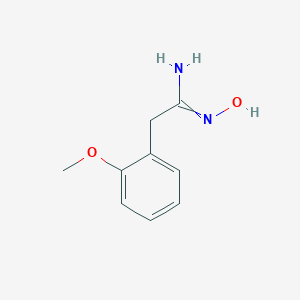
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
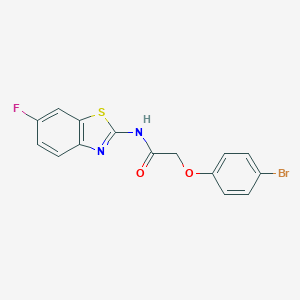
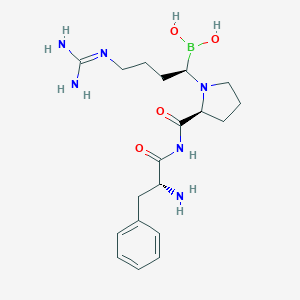
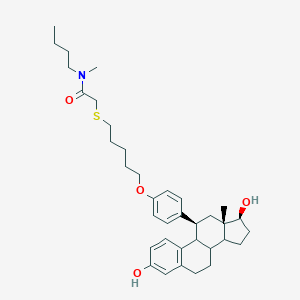

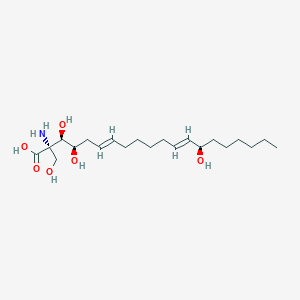
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
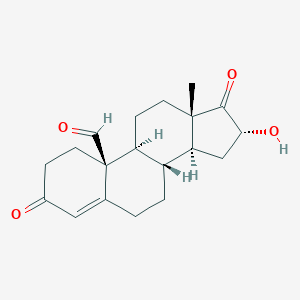
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)